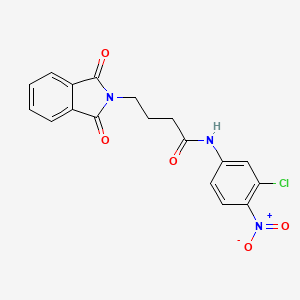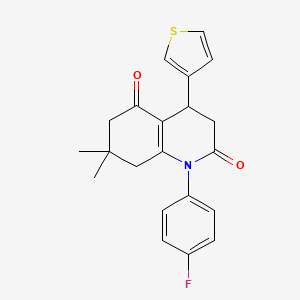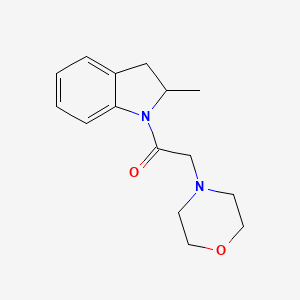![molecular formula C21H14N4O4 B15004156 12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B15004156.png)
12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a triazatetraphene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst like proline. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions often involve stirring the reactants in a solvent like polyethylene glycol (PEG-400) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
作用機序
The mechanism of action of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The triazatetraphene core may also play a role in binding to DNA or RNA, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the triazatetraphene core.
Indole Derivatives: Similar in terms of biological activity but differ in structure.
Carbamates of 4-Nitrophenylchloroformate: Similar in terms of antimicrobial activity but differ in chemical structure.
Uniqueness
5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is unique due to its combination of a nitrophenyl group and a triazatetraphene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C21H14N4O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
18-(4-nitrophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione |
InChI |
InChI=1S/C21H14N4O4/c26-20-18-16(12-5-8-13(9-6-12)25(28)29)17-14-4-2-1-3-11(14)7-10-15(17)22-19(18)23-21(27)24-20/h1-10,16H,(H3,22,23,24,26,27) |
InChIキー |
IFZAWEKZSNHMTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile](/img/structure/B15004077.png)
![2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
![5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B15004088.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)

![11-(3-bromophenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B15004131.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B15004172.png)

![Ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]butanoate](/img/structure/B15004196.png)
